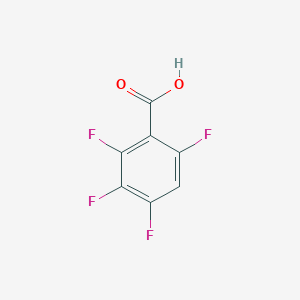

2,3,4,6-tetrafluorobenzoic Acid

Übersicht

Beschreibung

These compounds share a benzoic acid backbone with fluorine substituents at specific positions, influencing their chemical reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Decarboxylation of 3,4,5,6-Tetrafluorophthalic Acid in Aqueous Medium

A prominent method for synthesizing 2,3,4,6-tetrafluorobenzoic acid (closely related positional isomer to 2,3,4,5-tetrafluorobenzoic acid) involves the decarboxylation of 3,4,5,6-tetrafluorophthalic acid in an aqueous medium under acidic conditions.

- Reaction Conditions:

- pH adjusted to 0.7–2.2

- Temperature range: 100°C to 220°C

- Acidic aqueous medium to prevent nucleophilic substitution of fluorine

- Mechanistic Insight:

- At acidic pH, the decarboxylation proceeds efficiently with minimal formation of phenolic by-products.

- Alkaline conditions lead to substitution of fluorine atoms by hydroxyl groups, forming trifluorophenols and reducing yield.

- Yield and Purity:

- This method yields high-purity this compound with significantly improved yields compared to alkaline decarboxylation methods.

- Reference: European Patent EP 0194671 B1 details this approach, highlighting the importance of acidic conditions to prevent side reactions and achieve high yield.

Synthesis via Oxidation of Fluorinated Precursors

Another approach involves the oxidation of fluorinated aromatic compounds such as tetrafluorobenzene derivatives or tetrafluorophthalic acid esters.

- Typical Steps:

- Starting from 3,4,5,6-tetrafluorophthalic acid or its derivatives

- Use of oxidizing agents under controlled temperature to convert to the corresponding benzoic acid

- Reaction Media:

- Dimethyl sulfoxide (DMSO) as solvent

- Addition of triethylamine to facilitate reaction

- Subsequent acidification with sulfuric acid for isolation

- Example:

Comparative Table of Preparation Methods

Research Findings and Notes

- Selectivity: The presence of fluorine atoms, especially at the para position relative to the carboxyl group, increases susceptibility to nucleophilic attack, making alkaline decarboxylation routes problematic due to formation of phenolic side products.

- Solvent Effects: Use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide enhances reaction efficiency.

- Temperature Control: Moderate temperatures (100–220°C) are critical to balance reaction rate and minimize decomposition or side reactions.

- pH Control: Acidic conditions are essential to suppress nucleophilic substitution and favor clean decarboxylation.

- Industrial Relevance: The patented methods provide scalable and high-yield routes suitable for commercial production.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6-Tetrafluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form more complex fluorinated aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include various fluorinated aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TFBA serves as a crucial building block in the synthesis of fluorinated compounds. Its fluorine substituents enhance the reactivity and selectivity of chemical reactions. For instance:

- Fluorinated Aromatic Compounds : TFBA is utilized to synthesize more complex fluorinated aromatic compounds that exhibit improved stability and bioactivity.

- Reagents and Catalysts : It can act as a precursor for developing reagents used in various organic transformations.

Pharmaceutical Development

The pharmaceutical industry extensively uses TFBA due to its ability to modify biological activity and pharmacokinetics of drug candidates. Key applications include:

- Antibiotics : TFBA is instrumental in synthesizing third-generation fluoroquinolone antibiotics such as levofloxacin and sparfloxacin, which are vital for treating bacterial infections .

- Drug Design : The compound's unique properties facilitate the design of novel pharmaceuticals with enhanced efficacy and reduced side effects. For example, its incorporation into drug molecules can improve their solubility and bioavailability.

Material Science

In material science, TFBA is employed to develop advanced materials with specific properties:

- Polymers and Coatings : It is used in creating polymers that require chemical resistance and thermal stability. TFBA-modified materials often exhibit improved mechanical properties and durability.

- Nanotechnology : The compound plays a role in synthesizing nanoparticles with tailored functionalities for applications in electronics and catalysis.

Bioconjugation Techniques

TFBA is significant in bioconjugation techniques, which are essential for drug delivery systems:

- Biomolecule Attachment : Its reactive sites allow for the efficient attachment of biomolecules to surfaces or other molecules, enhancing targeted drug delivery .

- Controlled Release Systems : TFBA-based hydrogels have been developed for controlled release applications, where the release of therapeutic agents can be triggered by external stimuli such as pH or temperature changes .

Analytical Chemistry

In analytical chemistry, TFBA is utilized for detecting and quantifying fluorinated compounds:

- Environmental Monitoring : It aids researchers in monitoring environmental pollutants by providing a means to analyze fluorinated substances in various matrices.

- Quality Control : The compound's specificity allows for precise quality control measures in industries that utilize fluorinated compounds.

Data Tables

| Application Area | Specific Uses | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building blocks for fluorinated compounds | Synthesis of complex fluorinated aromatics |

| Pharmaceutical Development | Antibiotic synthesis | Levofloxacin, sparfloxacin |

| Material Science | Development of polymers and coatings | Enhanced mechanical properties |

| Bioconjugation | Drug delivery systems | Hydrogel-based controlled release systems |

| Analytical Chemistry | Detection of environmental pollutants | Quality control measures |

Case Studies

- Fluoroquinolone Antibiotics Synthesis :

- Hydrogel Development :

-

Nanoparticle Functionalization :

- TFBA was used to functionalize nanoparticles for enhanced electronic properties, demonstrating its versatility in nanotechnology applications.

Wirkmechanismus

The mechanism of action of 2,3,4,6-tetrafluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of target proteins. This makes the compound valuable in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Benzoic Acids

Structural and Physical Properties

Key Observations :

- Positional Fluorination Effects : The number and arrangement of fluorine atoms significantly alter solubility and reactivity. For example, 2,3,4,5-tetrafluorobenzoic acid exhibits higher water solubility compared to 2,3,5,6-tetrafluorobenzoic acid due to symmetric fluorine distribution enhancing polarity .

- Thermal Stability : 2,3,5,6-Tetrafluorobenzoic acid forms thermally stable ammonium adducts (decomposition >250°C) , whereas 2,3,4,5-tetrafluorobenzoic acid is primarily used in low-temperature pharmaceutical syntheses .

Key Challenges :

- Byproduct Suppression : Excess n-BuLi is critical to suppress 2,3,5,6-tetrafluorobenzoic acid formation during tetrafluoroterephthalic acid synthesis .

- Purity Control : High-purity grades (≥99%) are essential for pharmaceutical intermediates, requiring advanced chromatographic purification .

Emerging Uses :

- MOF Construction : 2,3,5,6-Tetrafluorobenzoic acid derivatives are explored for hydrogen storage in metal-organic frameworks (MOFs) due to their rigid fluorinated backbones .

- Antimicrobial Agents : Derivatives of 2,3,4,5-tetrafluorobenzoic acid show enhanced activity against Gram-negative bacteria .

Biologische Aktivität

2,3,4,6-Tetrafluorobenzoic acid (TFBA) is a fluorinated aromatic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article delves into the biological activity of TFBA, summarizing key findings from recent studies, including antibacterial effects, mechanisms of action, and potential applications in drug development.

TFBA is characterized by the presence of four fluorine atoms substituted on the benzene ring. This substitution significantly alters the compound's physicochemical properties, enhancing its lipophilicity and stability compared to non-fluorinated analogs. The molecular formula for TFBA is with a molecular weight of approximately 192.07 g/mol.

Antibacterial Activity

Research has indicated that TFBA exhibits notable antibacterial properties against various pathogenic bacteria. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Summary of Antibacterial Studies

| Bacteria | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Pseudomonas aeruginosa | Moderate activity |

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like fluorine enhances the antibacterial efficacy of TFBA derivatives. Compounds with chromone and pyrazole structures demonstrated higher antibacterial activity than those with electron-donating groups.

The exact mechanisms by which TFBA exerts its antibacterial effects are still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt membrane integrity. Additionally, TFBA has been implicated in modulating cellular signaling pathways related to inflammation and apoptosis.

Key Mechanisms Identified

- Inhibition of Cell Wall Synthesis : Disruption of peptidoglycan layer formation.

- Membrane Disruption : Alteration of membrane permeability leading to cell lysis.

- Modulation of Signaling Pathways : Potential involvement in NF-κB and MAPK pathways affecting inflammatory responses .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, TFBA was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL for S. aureus and E. coli. The study concluded that TFBA could serve as a promising lead compound for developing new antibacterial agents .

Case Study 2: Drug Development Potential

Another investigation explored the potential use of TFBA in formulating novel drug delivery systems. The compound's ability to enhance bioavailability and its favorable pharmacokinetic profile were highlighted as advantageous for therapeutic applications in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for 2,3,4,6-tetrafluorobenzoic acid, and how can byproduct formation be controlled?

- The synthesis often involves halogenation of fluorobenzene derivatives. A key method involves reacting 1,2,4,5-tetrafluorobenzene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by carbonation with CO₂. Using >2 equivalents of n-BuLi suppresses the formation of monosubstituted byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid) . Stoichiometric control of n-BuLi (1 equiv) can selectively yield monosubstituted derivatives for further functionalization .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Recrystallization from acetone/water mixtures is a common method to obtain pure crystals, as demonstrated for structurally similar tetrafluorobenzoic acids . For salts or adducts (e.g., ammonium derivatives), solubility differences in polar solvents like methanol or acetone can be exploited . Avoid prolonged heating to prevent decomposition of fluorinated intermediates .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence hydrogen bonding and crystal packing in this compound derivatives?

- Fluorine atoms disrupt traditional O–H···O hydrogen bonding, leading to weaker C–H···F and O–H···N interactions. For example, in cocrystals with 4,4′-bipyridine, intermolecular O–H···N bonds form trimers, while C–H···F interactions extend these into 3D networks . Such structural features can be validated via single-crystal X-ray diffraction (SCXRD) .

Q. What role does this compound play in designing coordination polymers or metal-organic frameworks (MOFs)?

- As a ligand, its strong electron-withdrawing fluorines enhance Lewis acidity at metal centers, favoring coordination with transition metals (e.g., Zn²⁺, Cu²⁺). This property is critical for constructing porous MOFs, though achieving permanent porosity remains challenging. SCXRD and thermogravimetric analysis (TGA) are essential for characterizing stability and porosity .

Q. How can researchers resolve contradictions in elemental analysis data during the synthesis of this compound adducts?

- Deviations in nitrogen content (e.g., in ammonium adducts) may indicate unexpected stoichiometry or decomposition. For instance, a 1:1 adduct of 2,3,5,6-tetrafluorobenzoic acid and its ammonium salt showed discrepancies in N% (5.98% observed vs. 3.46% calculated), prompting SCXRD to confirm a unique crystal structure . Pairing elemental analysis with spectroscopic techniques (e.g., FTIR, NMR) ensures accurate characterization.

Q. What methodologies enhance the dielectric properties of polymer composites using this compound?

- Modifying PVDF/PMMA-BaTiO₃ nanocomposites with 2,3,4,5-tetrafluorobenzoic acid (structurally analogous) improves dielectric energy storage via dipole alignment and reduced leakage currents. Experimental protocols include solution casting, impedance spectroscopy, and thermal annealing to optimize crystallinity .

Q. Methodological Notes

- Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to track byproducts .

- Crystallography : Use SCXRD to resolve ambiguities in hydrogen bonding or stoichiometry .

- Material Characterization : Combine TGA, differential scanning calorimetry (DSC), and Brunauer-Emmett-Teller (BET) analysis for MOF/coordination polymer studies .

Eigenschaften

IUPAC Name |

2,3,4,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVKZWLEXQRABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380208 | |

| Record name | 2,3,4,6-tetrafluorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-92-9 | |

| Record name | 2,3,4,6-tetrafluorobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.